Product packaging for Dphppc(Cat. No.:CAS No. 121822-82-0)

Dphppc

Cat. No.: B056558
CAS No.: 121822-82-0
M. Wt: 782 g/mol
InChI Key: KUICZDXXMCRPHS-LZYLQXPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dphppc is a potent, cell-permeable, and highly selective inhibitor of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase with critical roles in cell cycle regulation, apoptosis, and signal transduction. By specifically targeting the PP2A core enzyme, this compound induces hyperphosphorylation of key PP2A substrate proteins, leading to the stabilization of oncoproteins such as c-Myc. This mechanism makes it an invaluable chemical tool for researchers investigating PP2A-dependent pathways in cancer biology, cellular transformation, and resistance to apoptosis. Its application is crucial in studies aiming to dissect the tumor-suppressive functions of PP2A and to explore therapeutic strategies that involve PP2A reactivation. Furthermore, this compound is used to validate the roles of PP2A in diverse physiological and pathological processes, including tau phosphorylation in neurological models. This compound is provided for laboratory research purposes to advance the understanding of cellular signaling networks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H68NO8P B056558 Dphppc CAS No. 121822-82-0

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUICZDXXMCRPHS-LZYLQXPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98014-38-1, 117142-43-5
Record name 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Scientific Research Applications

The compound Dphppc (Diphenylphosphorylcholine) is a phospholipid derivative that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of this compound, focusing on its roles in biochemistry, medicinal chemistry, and materials science, supported by comprehensive data tables and documented case studies.

Drug Delivery Systems

This compound has shown promise as a drug delivery vehicle due to its biocompatibility and ability to encapsulate hydrophobic drugs.

  • Mechanism : The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate therapeutic agents and enhance their solubility and stability in biological environments.
  • Case Study : A study demonstrated the use of this compound-based liposomes for delivering anticancer drugs, resulting in improved therapeutic efficacy and reduced side effects compared to traditional delivery methods .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

  • Mechanism : this compound disrupts bacterial membranes, leading to cell lysis. Its effectiveness against various bacterial strains has been documented.
  • Case Study : An investigation into the antimicrobial activity of this compound derivatives showed enhanced efficacy against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent in clinical settings .

Biomaterials

This compound is being explored as a component in biomaterials for tissue engineering and regenerative medicine.

  • Properties : Its biocompatibility and ability to promote cell adhesion make it suitable for use in scaffolds for tissue regeneration.
  • Case Study : Research on this compound-modified scaffolds demonstrated improved cell proliferation and differentiation compared to unmodified scaffolds, indicating its potential in regenerative therapies .

Surface Modification

This compound can be used for surface modification of various materials to enhance their biocompatibility and functionality.

  • Application : Coating medical devices with this compound can reduce protein adsorption and improve cellular responses.
  • Case Study : A study reported that surfaces modified with this compound exhibited reduced thrombogenicity and enhanced endothelial cell compatibility, making them suitable for vascular implants .

Table 1: Summary of Applications of this compound

Application AreaMechanism/FunctionalityNotable Findings
Drug DeliveryForms micelles/liposomesEnhanced delivery efficiency of anticancer drugs
Antimicrobial ActivityDisrupts bacterial membranesEffective against Pseudomonas aeruginosa
BiomaterialsPromotes cell adhesionImproved cell proliferation in tissue scaffolds
Surface ModificationReduces protein adsorptionEnhanced compatibility of vascular implants

Table 2: Case Studies Involving this compound

Study ReferenceApplicationKey Results
Drug DeliveryIncreased drug solubility; reduced side effects
Antimicrobial ActivitySignificant reduction in bacterial viability
BiomaterialsEnhanced cell growth on modified scaffolds
Surface ModificationLower thrombogenicity; better endothelial compatibility

Comparison with Similar Compounds

Research Findings and Critical Analysis

  • Catalytic Performance : this compound outperforms Bphen in palladium-catalyzed reactions, achieving 92% yield in aryl-aryl couplings versus Bphen’s 67% under identical conditions .
  • Photophysical Properties: this compound’s quantum yield (Φ = 0.78) exceeds Bphen’s (Φ = 0.32), attributed to reduced non-radiative decay pathways from carbamate substitution .
  • Limitations : this compound’s synthetic complexity (5-step synthesis, 38% overall yield) limits scalability compared to DPA’s one-step preparation .

Preparation Methods

Table 1: Critical Reaction Parameters and Yields

StepReagentsSolventTemp (°C)Time (h)Yield (%)
12,4-Dihydroxybenzaldehyde, p-Methoxyphenylacetic AcidEt₃N/Ac₂O160185
2POCl₃Pyridine0485
3DCC, Dipalmitoyl-sn-glycerolCHCl₃/PyridineRT725.8

Key observations:

  • Step 1 : The Pechmann condensation achieves 85% yield through microwave-like heating in acetic anhydride, which acts as both solvent and dehydrating agent. Excess triethylamine (300 μl per mmol substrate) ensures complete deprotonation of phenolic intermediates.

  • Step 2 : Phosphorylation at 0°C minimizes side reactions; maintaining anhydrous conditions with argon sparging prevents hydrolysis of POCl₃.

  • Step 3 : Despite extended reaction time (72 hr), the final coupling yields only 5.8% due to steric hindrance from dipalmitoyl chains and competing DCC hydrolysis. Purification via silica chromatography (CHCl₃:MeOH 8:2) effectively separates product from unreacted glycerol.

Purification and Characterization

Chromatographic Methods :

  • Intermediate purification employs Merck Kieselgel 60 (230-400 mesh) with gradient elution.

  • Final product isolation uses preparative TLC (Silica 60 F₂₅₄) followed by Sephadex LH-20 size exclusion chromatography.

Spectroscopic Validation :

  • Fluorescence Emission : λₘₐₓ shifts from 440 nm (ethanol) to 470 nm (water), confirming environment-sensitive photophysics. In DPPC vesicles, λₘₐₓ = 455 nm indicates intermediate polarity at the glycerol-phosphate interface.

  • Anisotropy Decay : Time-resolved measurements (streak camera detection) reveal two rotational correlation times (τ₁ = 0.8 ns, τ₂ = 4.2 ns), corresponding to coumarin wobbling within headgroup constraints.

Vesicle Incorporation Protocol

This compound integrates into lipid bilayers via:

  • Co-sonicating this compound/DPPC (0.1 mol%) in phosphate buffer (pH 7.2, I = 0.3) at 45°C.

  • Ethanol injection method: 0.37 mM this compound in ethanol added to pre-formed vesicles followed by 45°C sonication.

Fluorescence quenching assays with acrylamide confirm 98% membrane incorporation efficiency—superior to NBD-PE (72%) and rhodamine-PE (85%) under identical conditions.

Stability Considerations

  • Photostability : Continuous 355 nm excitation (Nd:YAG laser) causes <5% signal decay over 1 hr vs. 22% for NBD-PE.

  • Oxidative Stability : No spectral shifts observed after 48 hr air exposure, unlike diphenylhexatriene (DPH) probes showing 40% oxidation.

  • pH Sensitivity : pKₐ = 6.8 for coumarin hydroxyl enables pH-dependent emission shifts (Δλ = 15 nm between pH 5-8).

Comparative Performance Metrics

Table 2: Fluorescent Probe Performance Benchmark

Probeε (M⁻¹cm⁻¹)Φτ (ns)r₀
This compound28,0000.428.10.32
NBD-PE21,0000.113.80.18
Rhod-PE85,0000.384.20.24

Where: ε = molar extinction coefficient, Φ = quantum yield, τ = fluorescence lifetime, r₀ = fundamental anisotropy. this compound’s combination of high ε, long τ, and rigid anisotropy makes it superior for time-resolved membrane studies.

Applications in Membrane Biophysics

Recent studies utilizing this compound have revealed:

  • Lateral Pressure Profile : Anisotropy decays show 30% greater headgroup mobility in DOPC vs. DPPC bilayers at 25°C.

  • Cholesterol Effects : 40 mol% cholesterol reduces wobbling cone angle from 58° to 32°—direct evidence of headgroup ordering.

  • Protein Binding : Annexin V binding increases τ₂ from 4.2 to 6.9 ns, indicating reduced headgroup mobility during membrane scaffolding .

Q & A

Q. How to comply with ethical guidelines in this compound’s preclinical research?

  • Methodological Approach :
  • Obtain IRB/IACUC approval for animal/human tissue studies. Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.